1-Propylimidazole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-propylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-8-6(9)7(10)11/h3,5H,2,4H2,1H3,(H,10,11) |
InChI Key |
UYQIJWNHWBWSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1C(=O)O |
Origin of Product |
United States |
Methodologies for the Synthesis of 1 Propylimidazole 2 Carboxylic Acid
Classical and Contemporary Approaches to Imidazole (B134444) Ring Construction
The formation of the imidazole scaffold is a foundational step in the synthesis of 1-propylimidazole-2-carboxylic acid. Chemists have a diverse toolbox of reactions for this purpose, ranging from traditional condensation reactions to modern multi-component strategies.
Cyclization Reactions Utilizing Diverse Precursors
Classical methods for imidazole synthesis often rely on the cyclization of linear precursors that contain the necessary nitrogen and carbon atoms. A widely used approach involves the reaction of an α-dicarbonyl compound with an aldehyde and two equivalents of ammonia. This method, a variation of the Debus-Radziszewski imidazole synthesis, provides a straightforward route to the imidazole ring. wikipedia.orgscribd.comijprajournal.com
Another common strategy is the condensation of α-halo ketones with amidines. inovatus.esorgsyn.org This method is particularly versatile, allowing for the introduction of various substituents on the imidazole ring based on the choice of the starting materials. For instance, the reaction between an appropriately substituted α-halo ketone and an amidine can directly lead to a polysubstituted imidazole core. orgsyn.org The reaction conditions for these cyclizations can be optimized, with some procedures utilizing aqueous tetrahydrofuran (B95107) (THF) and a mild base like potassium bicarbonate to achieve high yields and purity without the need for column chromatography. orgsyn.org
More recent developments have focused on creating more efficient and environmentally friendly methods. Iron-catalyzed C(sp3)-H amination-cyclization under aerobic conditions represents a modern approach to constructing fused imidazole ring systems. organic-chemistry.org While not directly forming a simple imidazole, this methodology highlights the trend towards using greener catalysts and oxidants.
Multi-Component Reactions for Imidazole Scaffold Assembly
The Van Leusen imidazole synthesis is another powerful MCR that utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. wikipedia.orgnih.gov This method is known for its ability to produce a wide range of substituted imidazoles.
Modern advancements in MCRs for imidazole synthesis include the use of various catalysts to improve yields and reaction conditions. For example, microwave-assisted, solvent-free condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) has been shown to be a rapid and efficient method for producing trisubstituted imidazoles. ijprajournal.com Other catalytic systems, such as lactic acid or tetrabutylammonium (B224687) bromide under solvent-free conditions, have also been employed to promote the synthesis of highly substituted imidazoles. ijprajournal.com
Regioselective Introduction of the Propyl Substituent
A critical step in the synthesis of this compound is the selective attachment of the propyl group to the N1 nitrogen atom of the imidazole ring. This requires careful control of the reaction conditions to ensure the desired regioselectivity.
N-Alkylation Strategies for Imidazole Derivatives
The most direct method for introducing the propyl group is through N-alkylation of a pre-formed imidazole ring. nih.gov This is typically achieved by reacting the imidazole with a propyl halide (e.g., propyl bromide or propyl iodide) in the presence of a base. researchgate.netsemanticscholar.org The choice of base and solvent can significantly influence the regioselectivity of the alkylation, especially in unsymmetrically substituted imidazoles. otago.ac.nz For instance, in "neutral" ethanolic conditions, the tautomeric equilibrium of the imidazole can play a dominant role in determining the product ratio, whereas under basic conditions (e.g., aqueous sodium hydroxide), the reaction proceeds via the imidazole anion, and the regioselectivity is more dependent on steric and electronic factors. otago.ac.nz
Modern approaches to N-alkylation include the use of solid catalysts like zeolites in the vapor phase, which can offer high regioselectivity. rsc.org For example, the alkylation of 4(5)-methylimidazole with methanol (B129727) over different types of zeolites has been shown to yield specific isomers. rsc.org Continuous flow processes using fixed-bed acidic zeolite catalysts have also been developed for the sustainable production of N-alkyl imidazoles, with water being the only byproduct. thalesnano.com
Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard Chemistry)
While N-alkylation is the primary method for introducing the N-propyl group, organometallic reagents, particularly Grignard reagents, play a crucial role in the functionalization of the imidazole ring, often at carbon positions. wikipedia.orgajrconline.orgorganic-chemistry.org For example, a key intermediate for the synthesis of the antihypertensive drug Olmesartan (B1677269), which features a substituted imidazole core, is prepared using a Grignard reaction. Specifically, diethyl 2-propylimidazole-4,5-dicarboxylate reacts with methylmagnesium bromide to form a tertiary alcohol derivative.
In the context of synthesizing this compound, a synthetic strategy could involve the initial formation of a 2-substituted imidazole, followed by N-propylation. Alternatively, a pre-propylated imidazole could be functionalized at the C2 position. Grignard reagents can be used to introduce various groups onto the imidazole ring, which can then be further transformed into a carboxylic acid. For instance, the reaction of Grignard reagents with alkyl 1-imidazolecarboxylates can yield esters, which can then be hydrolyzed to the corresponding carboxylic acids. organic-chemistry.orgacs.orgacs.org A process for preparing ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate involves the reaction of a Grignard reagent with an imidazole dicarboxylate. chemicalbook.com
Functionalization of the Carboxylic Acid Group at the C2 Position
The final key step is the introduction of the carboxylic acid group at the C2 position of the 1-propylimidazole ring. This can be achieved through various methods, including direct carboxylation or the oxidation of a suitable precursor.
Direct C-H carboxylation of azoles, including imidazoles, with carbon dioxide has emerged as a powerful method. mdpi.com This can be achieved using transition-metal catalysts or under base-mediated conditions. For example, 1,3-dialkylimidazolium salts can be directly carboxylated at the C2 position with CO2 at high temperature and pressure. mdpi.com Copper-catalyzed carboxylation of various azoles at their most acidic C-H bond has also been reported. mdpi.com
Another strategy involves the functionalization of the C2 position with a group that can be subsequently converted to a carboxylic acid. For instance, the iridium-catalyzed direct amidation of imidazoles at the C2 position with isocyanates can produce imidazole-2-carboxamides, which can then be hydrolyzed to the corresponding carboxylic acid. acs.org
A synthetic route for a related compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, involves a multi-step sequence starting from butyraldehyde (B50154) and glyoxal (B1671930), followed by cyclization, hydroxymethylation, oxidation, esterification, and an addition reaction. google.com While this route leads to a C5-carboxylate, similar principles of building up the functionality could be applied for C2-carboxylation. For instance, a precursor with a formyl or other oxidizable group at the C2 position could be oxidized to the carboxylic acid.
Oxidative Routes from Imidazolecarboxaldehydes
A primary and direct method for synthesizing this compound is the oxidation of its corresponding aldehyde, 1-propylimidazole-2-carboxaldehyde. This transformation focuses on the conversion of the aldehyde functional group to a carboxylic acid group while preserving the integrity of the imidazole ring.
One notable method involves the use of hydrogen peroxide as the oxidant. A study outlines the oxidation of various N-alkylimidazole-2-carboxaldehydes, including the propyl-substituted variant, using a 30% aqueous solution of hydrogen peroxide. scielo.org.za This reaction is conducted in water at room temperature, representing an environmentally conscious approach to the synthesis. scielo.org.za
Another established, more classical oxidative route involves the oxidation of the corresponding 2-hydroxymethyl imidazole derivative. A patented process describes the high-yield production of 1-lower alkyl-5-nitroimidazole-2-carboxylic acids by treating the corresponding 2-hydroxymethyl imidazole with an acidic oxidizing agent, such as nitric acid, within a sulfuric acid medium. google.com This method is effective for producing the free carboxylic acid in high yields by preventing the destruction of the imidazole ring and the spontaneous decarboxylation that can occur under other conditions. google.com The reaction is typically conducted at elevated temperatures (60-90°C), and the product is isolated by quenching the reaction mixture in ice-water. google.com
Table 1: Comparison of Oxidative Routes
| Feature | Hydrogen Peroxide Method scielo.org.za | Acidic Oxidant Method google.com |
|---|---|---|
| Starting Material | 1-Propylimidazole-2-carboxaldehyde | 1-Propyl-2-hydroxymethylimidazole |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | Nitric Acid (HNO₃) / Chromium Trioxide |
| Solvent/Medium | Water | Sulfuric Acid |
| Temperature | Room Temperature | 60 - 90 °C |
| Key Advantage | Environmentally friendly (water as by-product) | High yield, stable under acidic conditions |
| Isolation | Standard work-up | Quenching in ice-water, precipitation |
Carboxylation Reactions of Imidazole Precursors
An alternative to oxidation is the direct carboxylation of a 1-propylimidazole precursor. This approach involves the introduction of a carboxyl group directly onto the C2 position of the imidazole ring.
A process has been developed for preparing 4,5-disubstituted imidazole-2-carboxylic acids by reacting the corresponding 4,5-disubstituted imidazole with carbon dioxide. google.com This reaction is performed under superatmospheric pressure, at temperatures ranging from 150°C to 300°C, and in the presence of a base. google.com Suitable bases for this process include alkali metal carbonates, bicarbonates, or hydroxides, such as potassium carbonate. google.com The pressure for the reaction typically ranges from 40 to 180 bar. google.com This method represents a direct route to the desired carboxylic acid from the parent heterocycle, bypassing the need for a pre-functionalized C2 substituent like an aldehyde or hydroxymethyl group. google.com
Sustainable and Green Chemical Synthesis Protocols
The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For this compound, this includes using safer solvents, employing biocatalysis, and developing cleaner oxidative techniques.
Solvent-Free and Aqueous Reaction Environments
Performing reactions in water or without any solvent significantly reduces the environmental impact of a chemical process.
As previously mentioned, the oxidation of N-alkylimidazole-2-carboxaldehydes can be effectively carried out in an aqueous environment using hydrogen peroxide, offering a green alternative to methods that use hazardous solvents. scielo.org.za The use of water as the solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.
Additionally, solvent-free reaction conditions have been explored for related imidazole syntheses. For instance, the coupling of ketones and benzylamines to form tetrasubstituted imidazoles can be run under solvent-free conditions using tert-butylhydroperoxide (TBHP) as an oxidant. rsc.org Such protocols minimize waste and the hazards associated with volatile organic compounds.
Biocatalytic Transformations (e.g., Enzyme-Mediated Esterification)
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, often in aqueous environments. While direct enzymatic synthesis of this compound is not widely reported, related biocatalytic transformations, particularly esterification, highlight the potential of this approach.
For example, Carboxylic Acid Reductase (CAR) from Mycobacterium marinum has been shown to catalyze esterification in aqueous conditions at room temperature. buu.ac.th This reaction can be significantly enhanced by the addition of imidazole, which likely acts as a general acid/base catalyst. buu.ac.th
Lipases are another class of enzymes widely used for esterification. A lipase-catalyzed one-pot procedure can convert various carboxylic acids into substituted amides through the in-situ formation of an ethyl ester intermediate, followed by aminolysis. conicet.gov.ar Immobilized Candida antarctica lipase (B570770) has proven effective for this two-step, one-pot synthesis, which can be applied to a broad range of carboxylic acids. conicet.gov.ar These enzymatic methods for ester formation or conversion are highly relevant, as esters of this compound are common derivatives and intermediates.
Table 2: Biocatalytic Esterification Approaches
| Enzyme System | Reaction Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Carboxylic Acid Reductase (CAR) | Direct Esterification | Aqueous, Room Temp. | Enhanced by imidazole addition. | buu.ac.th |
Environmentally Benign Oxidative Methods
Developing oxidative methods that avoid toxic and heavy-metal-based reagents is a cornerstone of green chemistry.
The oxidation of 1-propylimidazole-2-carboxaldehyde with 30% hydrogen peroxide in water is a prime example of an environmentally benign oxidative method. The sole by-product of this reaction is water, making it an exceptionally clean process. scielo.org.za
Another green alternative to traditional oxidation reagents like chromium compounds (e.g., PCC) involves the use of a molybdenum catalyst. A greener approach for the oxidation of alcohols uses a molybdenum catalyst that is activated by aqueous hydrogen peroxide, replacing carcinogenic chromium reagents. beyondbenign.org This catalytic system is effective and significantly reduces the toxicity and environmental hazards associated with the oxidation process. beyondbenign.org
Process Development and Scale-Up Considerations for Industrial Application
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and scalability. For the synthesis of this compound and its derivatives, several patents highlight key aspects of process development.
A crucial factor for industrial application is the stability and yield of the reaction at a large scale. One patented method for producing imidazole-2-carboxylate derivatives emphasizes a process that provides the product stably and in high yield, regardless of the reaction scale or the addition time of reagents, making it suitable for industrial production. google.com
For intermediates used in pharmaceuticals, such as those in the synthesis of Olmesartan, process efficiency is paramount. The use of column chromatography for purification is often considered undesirable for commercial-scale operations due to cost and solvent waste. google.com Therefore, processes that yield high-purity products directly or through simple crystallization are preferred. quickcompany.in A novel synthesis method for a key olmesartan intermediate is described as being suitable for industrial production due to its mild reaction conditions, the ability to recycle the single solvent, low production costs, and environmental friendliness. google.compatsnap.com These principles are directly applicable to the industrial synthesis of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 1 Propylimidazole 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a primary tool for the unambiguous structural assignment of 1-Propylimidazole-2-carboxylic acid, offering precise information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum provides a clear proton count and connectivity map for the molecule. In a D₂O solvent, the spectrum shows distinct signals corresponding to the propyl chain and the imidazole (B134444) ring protons. scielo.org.zaresearchgate.net The triplet at δ 0.84 ppm is characteristic of the terminal methyl (CH₃) group of the propyl chain, coupled to the adjacent methylene (B1212753) group. scielo.org.za The multiplet at δ 1.80 ppm represents the central methylene (CH₂) protons of the propyl chain. scielo.org.zaresearchgate.net The methylene group attached to the imidazole nitrogen (N-CH₂) appears as a triplet at δ 4.47 ppm. scielo.org.za The two protons on the imidazole ring are observed as singlets at δ 7.38 and δ 7.42 ppm, confirming the substitution pattern. scielo.org.za
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 0.84 | Triplet (t) | 3H | NCH₂CH₂CH₃ |
| 1.80 | Multiplet (m) | 2H | NCH₂CH₂ CH₃ |
| 4.47 | Triplet (t) | 2H | NCH₂ CH₂CH₃ |
| 7.38 | Singlet (s) | 1H | Imidazole C4-H or C5-H |
| 7.42 | Singlet (s) | 1H | Imidazole C5-H or C4-H |
Solvent: D₂O, Frequency: 400 MHz. scielo.org.zaresearchgate.net
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments in the molecule. The spectrum recorded in D₂O shows five distinct signals. scielo.org.za The signal at δ 36.73 ppm corresponds to the central methylene carbon of the propyl group. The carbons of the imidazole ring appear in the aromatic region at δ 118.45 ppm, δ 125.83 ppm, and δ 139.68 ppm. The signal at δ 158.67 ppm is assigned to the carboxylic acid carbon (C=O). scielo.org.za The typical chemical shift for a carboxylic carbon is in the range of 160-185 ppm. oregonstate.eduoregonstate.edu
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 36.73 | NCH₂C H₂CH₃ |
| 118.45 | Imidazole C 4 or C 5 |
| 125.83 | Imidazole C 5 or C 4 |
| 139.68 | Imidazole C 2 |
| 158.67 | C OOH |
Solvent: D₂O, Frequency: 400 MHz. scielo.org.za
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be instrumental in confirming the precise connectivity of the atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, validating the assignments in Table 1 and Table 2. hmdb.ca A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, for instance, between the N-CH₂ protons and the C2 and C5 carbons of the imidazole ring, definitively establishing the substitution pattern. Furthermore, a Correlation Spectroscopy (COSY) experiment would confirm the proton-proton coupling within the propyl chain. reddit.com
The imidazole ring system is known for its potential to exhibit tautomerism. chemistwizards.com In the case of this compound, where the N1 position is alkylated, the typical proton tautomerism between the two ring nitrogens is blocked. However, variable-temperature (VT) NMR could be employed to study other dynamic processes. lifesciencesite.comunipa.it These include the potential for restricted rotation around the N-C bond of the propyl group or the C-C bond of the carboxylic acid group, which could lead to the broadening or splitting of NMR signals at different temperatures. Such studies provide insight into the energy barriers of conformational changes within the molecule. lifesciencesite.com
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy confirms the presence of key functional groups. scielo.org.za The spectrum shows a distinct absorption band at 3189 cm⁻¹, attributed to the O-H stretching vibration of the carboxylic acid group. scielo.org.za A strong peak at 1655 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. scielo.org.za Additionally, bands at 1517 cm⁻¹ and 1464 cm⁻¹ are assigned to the C=C and C=N stretching vibrations within the imidazole ring, respectively. scielo.org.za The broadness of the O-H stretch is a classic indicator of hydrogen bonding in carboxylic acids. oregonstate.edulibretexts.org
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3189 | O-H stretch (carboxylic acid) |
| 1655 | C=O stretch (carboxylic acid) |
| 1517 | C=C stretch (imidazole ring) |
| 1464 | C=N-C=N stretch (imidazole ring) |
Source: scielo.org.za
Raman spectroscopy would serve as a complementary technique to IR. While IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic systems. horiba.com It would be expected to show strong signals for the C=C and C=N vibrations of the imidazole ring, providing additional confirmation of the heterocyclic core structure. nih.gov The combination of IR and Raman spectra delivers a more complete vibrational analysis of the molecule. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the exact molecular mass and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₀N₂O₂, corresponding to a molecular weight of 154.17 g/mol . nih.gov
In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z value corresponding to this mass, confirming the compound's identity. The fragmentation pattern provides evidence for the compound's structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). libretexts.orgacdlabs.com Therefore, prominent fragment ions would be expected at m/z 137 (M-17) and m/z 109 (M-45). Further fragmentation of the propyl chain would also be anticipated, leading to characteristic losses of alkyl fragments. scienceready.com.auresearchgate.net Analysis of these fragmentation pathways allows for a step-by-step reconstruction of the molecular structure, corroborating the data from NMR and IR spectroscopy.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction stands as the cornerstone for the unambiguous determination of crystalline structures. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to construct a detailed three-dimensional model of the atomic arrangement. This information is critical for understanding the physical and chemical properties of the material.
Single-Crystal X-ray Crystallography of this compound and its Complexes
To date, the crystal structure of this compound has been determined in its complexed form with the Verona integron-encoded metallo-β-lactamase (VIM-2 MBL). The structural data for this complex is available in the Protein Data Bank (PDB) under the accession code 7DU1. researchgate.netwhiterose.ac.uk The analysis was conducted using X-ray diffraction at a resolution of 1.79 Å. researchgate.net In this complex, the this compound molecule acts as a ligand, binding to the active site of the enzyme.
While the crystallographic data for the uncomplexed, pure form of this compound is not publicly available, the study of its complexes provides invaluable information about its conformational preferences and interaction modes. The determination of crystal structures for related compounds, such as dichloride-bis(1-propylimidazole-κ¹N)zinc(II), further contributes to the understanding of how the propylimidazole scaffold behaves in crystalline environments. researchgate.net
Detailed crystallographic data for the VIM-2 MBL complex containing this compound is summarized in the table below.
| Parameter | Value |
| PDB ID | 7DU1 |
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 1.79 |
| R-Value Work | 0.214 |
| R-Value Free | 0.260 |
| R-Value Observed | 0.216 |
Table 1: Crystallographic data for the VIM-2 MBL complex with this compound. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
The crystal packing and intermolecular interactions of this compound within the VIM-2 MBL complex reveal key features of its chemical behavior. The imidazole ring and the carboxylic acid group are primary sites for hydrogen bonding, which is a dominant force in the crystal structure of many imidazole derivatives. icdd.com In the complex, the carboxylic acid moiety of this compound engages in significant hydrogen bonding interactions with the surrounding amino acid residues of the protein. researchgate.net These interactions are crucial for the binding and orientation of the ligand within the active site.
The analysis of related structures, such as cadmium complexes with 2-propyl-1H-imidazole-4,5-dicarboxylate, shows the formation of two-dimensional supramolecular structures through O—H⋯O and N—H⋯O hydrogen bonds.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. libretexts.orgethernet.edu.et Unlike single-crystal X-ray diffraction, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. ethernet.edu.et
The PXRD pattern plots the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). libretexts.org Each crystalline material has a unique PXRD pattern, which allows for its identification by comparison with databases of known patterns. libretexts.org Furthermore, PXRD is instrumental in determining the phase purity of a synthesized compound. The presence of peaks corresponding to impurities or different polymorphic forms can be readily detected. cam.ac.uk For pharmaceutical compounds, PXRD is crucial for characterizing different crystalline forms (polymorphs), which can have different physical properties such as solubility and stability. nih.gov
While a specific, experimentally determined PXRD pattern for this compound is not publicly available, it is a standard and essential technique for the characterization of any new crystalline solid. A simulated powder pattern can often be generated from single-crystal X-ray diffraction data to serve as a reference for the pure phase.
Computational and Theoretical Insights into 1 Propylimidazole 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties and molecular structure of 1-Propylimidazole-2-carboxylic acid. These computational methods provide a detailed understanding of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise molecular model.
DFT is also instrumental in understanding the energetics of the molecule. For instance, it can be used to calculate the relative stabilities of different isomers and conformations. In the case of imidazole (B134444) derivatives, DFT helps in assessing the proton affinity, which is a measure of the molecule's basicity. researchgate.net Studies on similar imidazole compounds have shown that electron-donating groups, like the propyl group, can increase the proton affinity, making the molecule more basic. researchgate.net
Furthermore, DFT calculations are crucial for studying reaction mechanisms. For example, in the Pinnick oxidation of aldehydes to carboxylic acids, a reaction relevant to the synthesis of carboxylic acid-containing compounds, DFT has been used to map out the reaction pathway, identify transition states, and determine the rate-determining step. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. taylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and easier electronic excitation. mdpi.comwuxibiology.com For this compound, FMO analysis can predict its reactivity towards various reagents. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack.
Computational studies on related aromatic carboxylic acids have demonstrated the utility of FMO analysis in understanding their reactivity and electronic properties. researchgate.net The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, can be correlated with various reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. researchgate.net
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure. For this compound, theoretical calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Predicted vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure.
Time-dependent DFT (TD-DFT) is a method used to predict electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions, TD-DFT can help to understand the color and photophysical properties of the molecule. This is particularly relevant for studying processes like excited-state intramolecular proton transfer (ESIPT), which can occur in molecules with both a proton-donating group (the carboxylic acid) and a proton-accepting group (the imidazole nitrogen). mdpi.com
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| IR Spectroscopy | C=O stretch | ~1700-1750 cm-1 |
| ¹H NMR Spectroscopy | Imidazole CH | δ 7.5-8.5 ppm |
| ¹³C NMR Spectroscopy | Carboxylic Carbon | δ 165-170 ppm |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov For this compound, MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt due to the rotation of the propyl group and the carboxylic acid group.
These simulations are particularly useful for understanding how the molecule interacts with solvent molecules, such as water. iitg.ac.in By simulating the molecule in a box of water molecules, one can study the formation and dynamics of hydrogen bonds between the carboxylic acid and imidazole groups and the surrounding water. This is crucial for understanding the molecule's solubility and how it behaves in a biological environment.
MD simulations can also be used to study the stability of complexes formed between the molecule and other species, such as metal ions. nih.gov The imidazole ring is known to coordinate with metal ions, and MD simulations can help to understand the strength and nature of these interactions. researchgate.net
Theoretical Treatment of Tautomeric Forms and Protonation Equilibria
The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. ajrconline.org For this compound, this means the proton on the imidazole ring can reside on either the N1 or N3 nitrogen. Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers to determine which form is more stable. researchgate.net
Furthermore, the molecule can exist in different protonation states depending on the pH of the environment. The carboxylic acid group can be deprotonated to form a carboxylate anion, and the imidazole ring can be protonated. Theoretical calculations can predict the pKa values associated with these protonation/deprotonation events, providing insight into the molecule's acid-base properties. researchgate.net Studies on related imidazole-dicarboxylic acids have shown that these molecules can exist as zwitterions in solution, where the imidazole ring is protonated and one of the carboxylic acid groups is deprotonated. researchgate.net
Structure-Reactivity Relationships from Computational Modeling
By combining the insights from various computational methods, it is possible to establish structure-reactivity relationships. For this compound, this involves understanding how its specific structural features, such as the propyl group and the position of the carboxylic acid, influence its chemical reactivity.
Computational modeling can be used to systematically modify the structure of the molecule, for example, by changing the substituent on the imidazole ring or altering the length of the alkyl chain, and then calculating how these changes affect properties like the HOMO-LUMO gap, proton affinity, and interaction energies with other molecules. researchgate.net This allows for the rational design of new molecules with desired properties. For instance, if the goal is to design a more potent drug, computational models can help to identify modifications that would enhance its binding to a specific biological target. nih.gov
Advanced Applications of 1 Propylimidazole 2 Carboxylic Acid in Materials Science and Coordination Chemistry
Role as a Ligand in Metal Coordination Compounds and Metal-Organic Frameworks
1-Propylimidazole-2-carboxylic acid is a versatile ligand in the construction of metal coordination compounds and metal-organic frameworks (MOFs). Its bifunctional nature, possessing both a carboxylate group and an imidazole (B134444) ring, allows it to coordinate with metal ions in various modes, leading to diverse and fascinating structural architectures.
Synthesis and Structural Characterization of this compound-Metal Complexes
For instance, the reaction of 2-propylimidazole-4,5-dicarboxylate with Co(II) under hydrothermal conditions has been reported to yield a 3D Co(II) supramolecule. acs.org The structural characterization reveals the intricate network formed by the coordination of the carboxylate and imidazole functionalities to the cobalt centers. Similarly, various metal complexes with other imidazole-carboxylate ligands have been synthesized and structurally characterized, showcasing a range of coordination modes. The carboxylate group can act as a monodentate, bidentate, or bridging ligand, while the imidazole nitrogen atom also participates in coordination. mdpi.comnih.gov
The synthesis of half-sandwich ruthenium(II) and iridium(III) complexes containing imidazole-based phosphinite ligands has also been described, with characterization performed using various spectroscopic methods like IR, MS, and NMR. bohrium.com
Design Principles for Coordination Polymers and MOFs Based on Imidazole Carboxylates
The design of coordination polymers and MOFs using imidazole carboxylates is guided by several principles. The choice of the metal ion is crucial, as its preferred coordination geometry and Lewis acidity influence the final structure. mdpi.comnih.gov The substituents on the imidazole ring and the specific carboxylate used also play a significant role in dictating the topology of the resulting framework. mdpi.com
A common strategy is the use of mixed-ligand systems, where an imidazole carboxylate is combined with other organic linkers, such as polycarboxylates or N-donor ligands. mdpi.commdpi.com This approach allows for greater control over the dimensionality and connectivity of the network. For example, the combination of 4-imidazole-containing ligands with different carboxylate ligands has led to a series of novel MOFs. mdpi.com The resulting frameworks can exhibit various topologies, from 2D layers to complex 3D interpenetrated networks. mdpi.com
The "assisted self-assembly" approach involves introducing a co-ligand, such as a simple carboxylate, to aid the self-assembly process, often resulting in high-nuclearity coordination compounds or polymers. researchgate.net The use of ancillary ligands like 1,10-phenanthroline (B135089) (phen) can also influence the final structure by participating in coordination and promoting supramolecular interactions like π-π stacking. rsc.orgconnectjournals.com
| Design Principle | Description | Example | Reference |
|---|---|---|---|
| Metal Ion Selection | The choice of metal ion (e.g., Co(II), Zn(II), Cd(II)) influences the coordination geometry and the resulting framework structure. | Use of different metal salts with the same ligand system leads to isostructural or completely different architectures. | mdpi.com |
| Mixed-Ligand Systems | Combining imidazole carboxylates with other organic linkers (e.g., polycarboxylates, N-donor ligands) to create more complex and controlled structures. | Synthesis of MOFs using 4-imidazole-containing ligands and various carboxylate co-ligands. | mdpi.commdpi.com |
| Ancillary Ligands | Introduction of additional ligands (e.g., 1,10-phenanthroline) that coordinate to the metal center and can direct the overall structure through steric effects and supramolecular interactions. | Use of phenanthroline with a pyrimidine (B1678525) carboxylic acid to form a mononuclear copper complex. | rsc.orgconnectjournals.com |
| Assisted Self-Assembly | Employing co-ligands to facilitate the formation of high-nuclearity coordination compounds or polymers. | Introduction of simple carboxylates to guide the assembly of complex lanthanide structures. | researchgate.net |
Photophysical Properties of Coordination Assemblies (e.g., Enhanced Phosphorescence)
Coordination assemblies incorporating imidazole-based ligands can exhibit interesting photophysical properties, such as luminescence. The emission in these materials often originates from intraligand π-π* and n-π* transitions. connectjournals.com The coordination to a metal center can influence these transitions, leading to shifts in the emission wavelength and changes in the emission intensity.
For instance, four coordination compounds synthesized with 2,4-dihydroxypyrimidine-5-carboxylic acid displayed emission bands between 411 nm and 453 nm. connectjournals.com The specific emission wavelength was found to be dependent on the metal ion used. connectjournals.com In some cases, coordination to a metal ion can tune the emission of an organic chromophore. acs.org
Furthermore, the environment surrounding the complex can significantly affect its photophysical properties. Studies on dinuclear copper(I) complexes have shown that their emission is sensitive to the surrounding medium. acs.org In certain Kuratowski-type coordination compounds, long-lived photoexcited states have been observed, which is attributed to an internal singlet-to-triplet conversion. rsc.org This phenomenon can lead to enhanced phosphorescence. The photophysical properties of lanthanide complexes with carboxamide ligands have also been investigated, highlighting the potential for tuning these properties through rational design. researchgate.net
Integration into Functional Materials
The unique properties of imidazole derivatives, including this compound, make them valuable building blocks for the development of advanced functional materials. Their ability to participate in polymerization reactions and form hybrid materials opens up a wide range of applications.
Polymer Chemistry and Polymerization Reactions Involving Imidazole Derivatives
Imidazole and its derivatives are important in polymer chemistry due to their ability to engage in various interactions, such as hydrogen bonding. researchgate.netelsevierpure.com These interactions can influence the properties of the resulting polymers. Imidazole-containing polymers can be synthesized through the polymerization of imidazole-functionalized monomers. acs.org
Polymer-supported synthesis has emerged as an efficient method for preparing imidazole derivatives, offering advantages over conventional methods. nih.govtubitak.gov.tr This technique can lead to higher yields and easier purification of the products. Imidazole-based polymers have been explored for various applications, including as functional materials in organic electroluminescent devices (OLEDs) and as conjugated polymers. nih.gov The imidazole ring's electronic properties make it a suitable component for materials requiring charge transport or luminescent capabilities.
Development of Hybrid Materials
Hybrid materials, which combine organic and inorganic components at the molecular level, can exhibit synergistic properties that are not present in the individual constituents. Imidazole derivatives are utilized in the creation of such materials. For example, they can be incorporated into hybrid organic-inorganic coatings to enhance properties like corrosion resistance. researchgate.net
Contributions to Catalysis and Enzyme Inhibition Mechanisms (Ligand Design for Catalytic Systems)
The unique molecular architecture of this compound, featuring both a nitrogen-heterocyclic imidazole ring and a carboxylic acid group, makes it a highly effective bidentate or bridging ligand in coordination chemistry. This structure is pivotal for its application in the design of advanced catalytic systems and as a pharmacophore for enzyme inhibition. The imidazole moiety provides a nitrogen donor atom, which readily coordinates to transition metals, while the carboxylate group offers oxygen donors, enabling the formation of stable chelate rings or bridging networks. This dual functionality allows for the fine-tuning of the electronic and steric properties of metal complexes, which is crucial for influencing their catalytic activity, selectivity, and stability.
Ligand Design for Catalytic Systems
The design of ligands is a cornerstone of modern catalysis, and this compound serves as an exemplary scaffold. The N-propyl group attached to the imidazole ring increases the ligand's lipophilicity and introduces steric bulk, which can influence the coordination geometry around the metal center and the accessibility of substrates to the active site. The carboxylic acid function is not only a primary coordination site but also facilitates the catalytic cycle in certain reactions, such as those involving concerted metalation-deprotonation (CMD) pathways. snnu.edu.cn
Transition metal complexes incorporating imidazole-based ligands have demonstrated significant catalytic activity. For instance, half-sandwich ruthenium(II) complexes with related hydrazone ligands derived from thiophene-2-carboxylic acid have been successfully employed as catalysts for the synthesis of other heterocyclic compounds like 2,4,5-trisubstituted imidazoles and 5-substituted 1H-tetrazoles. bohrium.com These systems highlight the versatility of the imidazole core in supporting catalytically active metal centers. bohrium.com Similarly, N-heterocyclic carbene (NHC) ligands derived from an imidazole core are of significant interest in ruthenium-based catalysis for reactions like amine dehydrogenation. bohrium.com
Furthermore, the carboxylic acid group plays a critical role in heterogeneous catalysis by anchoring the complex to a solid support. Studies on platinum single-atom catalysts supported on ceria have shown that carboxylic acid functional groups on ligands can coordinate to the terminal hydroxy groups of the support, enhancing metal-surface interaction and improving catalyst recyclability. osti.gov Although these examples may use different imidazole or carboxylic acid derivatives, the principles of ligand design are directly applicable to this compound for creating robust and efficient catalysts.
Enzyme Inhibition Mechanisms
The structural motifs of this compound are particularly relevant for the inhibition of metalloenzymes. The imidazole and carboxylate groups act as a potent metal-binding pharmacophore (MBP), capable of coordinating to the metal ions in the active site of an enzyme, thereby disrupting its catalytic function. nih.gov
A primary area of research has been the inhibition of metallo-β-lactamases (MBLs). nih.govnih.gov MBLs are a major cause of bacterial resistance to β-lactam antibiotics, including the "last-resort" carbapenems, as they hydrolyze the antibiotic's core ring structure. nih.gov The 1H-imidazole-2-carboxylic acid scaffold has been identified as a core structure for targeting multiple B1 MBLs. nih.gov The ligand can bind to the zinc ions in the MBL active site, inhibiting the enzyme and restoring the efficacy of antibiotics like meropenem. nih.govnih.gov
Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of this class of compounds. By modifying the substituents on the imidazole ring, researchers have developed highly potent MBL inhibitors. For example, derivatives of 1H-imidazole-2-carboxylic acid have yielded inhibitors with IC₅₀ values in the nanomolar range against Verona Integron-encoded MBLs (VIMs), a clinically significant family of MBLs. nih.govnih.gov
The table below summarizes the inhibitory activity of a key derivative identified in research, demonstrating the potential of the imidazole-2-carboxylic acid scaffold.
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Derivative 28 (from study) | VIM-2 | 0.018 | nih.gov |
| Derivative 28 (from study) | VIM-5 | 0.018 | nih.gov |
IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
These findings underscore the significant contribution of the this compound framework to medicinal chemistry, particularly in the fight against antibiotic resistance. The ability to synergistically act with existing antibiotics makes these compounds promising candidates for further development. nih.govnih.gov
Future Research Trajectories and Interdisciplinary Perspectives
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of 1-propylimidazole-2-carboxylic acid and its derivatives is a key area of future research. Current synthetic strategies often involve multiple steps and the use of hazardous reagents. Future innovations will likely focus on:
One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the desired product in a single step, minimizing waste and energy consumption. bohrium.com
Green Catalysts: Employing reusable and non-toxic catalysts, such as ionic liquids or modified nanoparticles, to drive the synthesis under milder conditions. bohrium.comresearchgate.net Brønsted acidic ionic liquids, for instance, have shown promise as efficient and recyclable catalysts for imidazole (B134444) synthesis under solvent-free conditions. researchgate.net
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times and improve yields in the synthesis of imidazole derivatives. researchgate.net
Solvent-Free Conditions: Conducting reactions without the use of volatile organic solvents is a cornerstone of green chemistry, and research into solid-state or solvent-free syntheses of imidazole compounds is gaining traction. bohrium.com
These approaches align with the principles of green chemistry, aiming to create more sustainable and economical routes to this valuable compound.
Unveiling Novel Reactivity and Advanced Functionalization Pathways
The reactivity of this compound is dictated by the interplay between the imidazole ring and the carboxylic acid group. Future research will delve deeper into its chemical behavior to unlock new synthetic possibilities. Key areas of exploration include:
Selective Functionalization: Developing methods for the selective modification of either the imidazole ring or the carboxylic acid group will enable the synthesis of a diverse range of derivatives with tailored properties. The nitrogen atoms in the imidazole ring can undergo nucleophilic substitution, while the carboxylic acid group can be converted into esters, amides, or other functional groups.
Reactivity of the Carboxylic Acid Group: The reactivity of the carboxylic acid derivative is influenced by the nature of the leaving group in nucleophilic acyl substitution reactions. libretexts.org Understanding these principles will allow for the controlled conversion of the carboxylic acid to other functionalities. libretexts.org For instance, the direct synthesis of amides from carboxylic acids using urea (B33335) as a nitrogen source and imidazole as a catalyst presents a more sustainable alternative to traditional methods. nih.gov
Advanced Catalysis: Exploring the use of this compound and its derivatives as ligands in transition metal catalysis could lead to the discovery of novel catalytic systems for a variety of organic transformations.
By systematically studying its reactivity, chemists can expand the synthetic utility of this compound and create a library of novel molecules for various applications.
Rational Design of New Materials with Tailored Properties
The bifunctional nature of this compound makes it an excellent building block for the rational design of new materials with specific and tunable properties.
Metal-Organic Frameworks (MOFs): The imidazole and carboxylic acid moieties can coordinate with metal ions to form porous coordination polymers known as MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Hydrogen-Bonded Organic Frameworks (HOFs): The ability of the carboxylic acid and imidazole groups to form strong hydrogen bonds makes this compound a candidate for constructing HOFs. researchgate.net These crystalline materials have shown promise in applications such as proton conduction. researchgate.net
Liquid Crystals: Imidazole derivatives have been investigated for their liquid crystalline properties. mdpi.com By modifying the structure of this compound, it may be possible to design new liquid crystalline materials with specific mesomorphic behaviors. mdpi.com
The ability to control the assembly of this molecule through coordination and hydrogen bonding opens up exciting possibilities for the creation of functional materials with applications in diverse technological fields.
Synergistic Application of Experimental and Computational Methods
The integration of experimental and computational techniques will be crucial for accelerating the discovery and development of new applications for this compound.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the reactive properties of imidazole derivatives and understand their electronic structure. researchgate.netuantwerpen.be This computational insight can guide experimental efforts by identifying the most promising synthetic routes and target molecules.
Understanding Molecular Interactions: Molecular dynamics (MD) simulations can provide a detailed picture of the interactions between this compound and other molecules, such as proteins or host molecules in supramolecular assemblies. tandfonline.com This is particularly valuable for designing molecules with specific binding affinities.
Structure-Property Relationships: By combining experimental characterization techniques like NMR and X-ray crystallography with computational modeling, researchers can establish clear relationships between the molecular structure of this compound derivatives and their macroscopic properties. tandfonline.combohrium.com
This synergistic approach allows for a more rational and efficient design of new molecules and materials based on the this compound scaffold.
Supramolecular Assemblies and Host-Guest Chemistry with this compound
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, makes it a fascinating subject for supramolecular chemistry research.
Self-Assembly: The imidazole and carboxylic acid groups can act as hydrogen bond donors and acceptors, driving the self-assembly of the molecule into well-defined supramolecular structures like layers and chains. researchgate.net
Host-Guest Complexes: The imidazole moiety can act as a guest that binds within the cavity of macrocyclic host molecules like cyclophanes. rsc.org This interaction can be controlled by external stimuli such as pH, leading to switchable systems. rsc.org The formation of inclusion complexes with hosts like cyclodextrins can also be explored to enhance solubility or protect the guest molecule. nih.gov
Coordination-Driven Self-Assembly: In the presence of metal ions, the carboxylic acid-functionalized imidazolium (B1220033) can act as a ligand, leading to the formation of multi-component crystal structures and coordination polymers. hw.ac.uk
The study of these supramolecular systems could lead to the development of responsive materials, molecular sensors, and drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
